molecular formula C20H22N2O4 B268974 2-(4-methoxyphenyl)-N-[3-(morpholin-4-ylcarbonyl)phenyl]acetamide

2-(4-methoxyphenyl)-N-[3-(morpholin-4-ylcarbonyl)phenyl]acetamide

Katalognummer B268974
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: FQZQTCGNNXJAHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-methoxyphenyl)-N-[3-(morpholin-4-ylcarbonyl)phenyl]acetamide is a chemical compound that belongs to the class of N-phenylacetamides. It is also known as N-(4-methoxyphenyl)-3-(morpholin-4-yl)acetamide or MPA-NB. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various fields.

Wirkmechanismus

The exact mechanism of action of 2-(4-methoxyphenyl)-N-[3-(morpholin-4-ylcarbonyl)phenyl]acetamide is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT2A receptor and a full agonist at the dopamine D2 receptor. These receptors are involved in the regulation of mood, cognition, and reward processing.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-[3-(morpholin-4-ylcarbonyl)phenyl]acetamide has been shown to increase the release of dopamine and serotonin in the brain. This can lead to increased feelings of pleasure and reward. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(4-methoxyphenyl)-N-[3-(morpholin-4-ylcarbonyl)phenyl]acetamide in lab experiments is its ability to selectively target specific receptors in the brain. This can help researchers better understand the role of these receptors in various physiological processes. However, one limitation of using this compound is its potential for abuse and addiction, which can make it difficult to conduct research in humans.

Zukünftige Richtungen

There are several future directions for research on 2-(4-methoxyphenyl)-N-[3-(morpholin-4-ylcarbonyl)phenyl]acetamide. One area of interest is its potential use in the treatment of addiction, anxiety, and depression. Additionally, researchers may investigate the effects of this compound on other neurotransmitter systems in the brain. Finally, studies may be conducted to determine the long-term effects of this compound on the brain and behavior.
In conclusion, 2-(4-methoxyphenyl)-N-[3-(morpholin-4-ylcarbonyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its ability to selectively target specific receptors in the brain makes it a valuable tool for researchers studying the role of these receptors in physiological processes. However, its potential for abuse and addiction highlights the need for caution when conducting research in humans. Further research is needed to fully understand the potential of this compound in various fields.

Synthesemethoden

The synthesis of 2-(4-methoxyphenyl)-N-[3-(morpholin-4-ylcarbonyl)phenyl]acetamide is a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with morpholine to form N-(4-methoxybenzoyl)morpholine. This compound is then reacted with ethyl chloroacetate to form N-(4-methoxybenzoyl)morpholine-3-carboxylate. Finally, the carboxylate is reacted with aniline to form 2-(4-methoxyphenyl)-N-[3-(morpholin-4-ylcarbonyl)phenyl]acetamide.

Wissenschaftliche Forschungsanwendungen

2-(4-methoxyphenyl)-N-[3-(morpholin-4-ylcarbonyl)phenyl]acetamide has shown potential therapeutic applications in various fields such as neuroscience, psychiatry, and pharmacology. It has been studied for its effects on the serotonin and dopamine systems in the brain, which are involved in mood regulation and reward processing. Additionally, this compound has been investigated for its potential use in the treatment of addiction, anxiety, and depression.

Eigenschaften

Produktname

2-(4-methoxyphenyl)-N-[3-(morpholin-4-ylcarbonyl)phenyl]acetamide

Molekularformel

C20H22N2O4

Molekulargewicht

354.4 g/mol

IUPAC-Name

2-(4-methoxyphenyl)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C20H22N2O4/c1-25-18-7-5-15(6-8-18)13-19(23)21-17-4-2-3-16(14-17)20(24)22-9-11-26-12-10-22/h2-8,14H,9-13H2,1H3,(H,21,23)

InChI-Schlüssel

FQZQTCGNNXJAHL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Kanonische SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.